(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
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Coupling with Furan-2-ylmethanone: : The resulting sulfonyl piperazine derivative is then coupled with furan-2-ylmethanone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step is typically performed at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and scalability. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thiols or amines in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of both sulfonyl and piperazine groups is particularly interesting for designing drugs with specific biological activities.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the piperazine ring can interact with receptors in the central nervous system. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methylphenyl)sulfonyl)piperazine: Similar structure but lacks the furan-2-ylmethanone moiety.
(2,5-Dimethoxy-4-methylphenyl)sulfonyl chloride: Precursor in the synthesis but lacks the piperazine and furan components.
Furan-2-ylmethanone: Basic structure without the sulfonyl and piperazine groups.
Uniqueness
(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is unique due to the combination of its sulfonyl, piperazine, and furan moieties. This combination provides a versatile scaffold for various chemical modifications and biological interactions, making it a valuable compound in multiple research fields.
Properties
IUPAC Name |
[4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-13-11-16(25-3)17(12-15(13)24-2)27(22,23)20-8-6-19(7-9-20)18(21)14-5-4-10-26-14/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPDABIYQNYNIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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